6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinolone derivative characterized by a quinoline core substituted with fluorine atoms at positions 6 and 7, a methyl group at position 1, and a carboxylic acid moiety at position 3 (Figure 1). This compound is structurally related to fluoroquinolone antibiotics but has distinct applications in both fluorescence-based analytical chemistry and antimicrobial research.
Properties
IUPAC Name |
6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-14-4-6(11(16)17)10(15)5-2-7(12)8(13)3-9(5)14/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJRWNMTTJCQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroquinoline and appropriate carboxylic acid derivatives.
Reaction Conditions: The reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, acetonitrile, or dimethylformamide.
Cyclization: The key step involves cyclization to form the quinoline core, often achieved through intramolecular Friedel-Crafts acylation or similar reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out with appropriate nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, alkyl halides, and aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and alkanes.
Substitution Products: Alkylated quinolines and various derivatives.
Scientific Research Applications
Chemistry: This compound is used as a derivatizing agent in fluorescence spectroscopy, enhancing the detection of amino compounds. Biology: Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals, particularly in the development of antibacterial and antiviral agents. Industry: Its unique properties make it valuable in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and stability, making it effective in various biological and chemical processes.
Comparison with Similar Compounds
Substituents at Position 1
- Methyl (Target Compound) : Reduces steric hindrance compared to ethyl or cyclopropyl groups, facilitating derivatization for fluorescence applications. However, it may limit antibacterial potency compared to cyclopropyl analogs like ciprofloxacin .
- Ethyl/Cyclopropyl : Enhance lipophilicity and bacterial membrane penetration, critical for antimicrobial efficacy .
Fluorine Substitution Patterns
- 6,7-Difluoro (Target Compound) : Optimizes electron-withdrawing effects, improving fluorescence quantum yield and photostability. This pattern is less common in clinical antibiotics but valuable in analytical chemistry .
- 7,8-Disubstituted Analogs : Exhibit reduced antibacterial activity compared to 6,7-difluoro derivatives, highlighting the importance of fluorine placement .
Functional Group Modifications
- Carboxylic Acid at Position 3: Essential for metal chelation and binding to DNA gyrase in antibacterial quinolones .
- Piperazine at Position 7: Introduced in clinical fluoroquinolones (e.g., ciprofloxacin) to enhance Gram-negative activity .
Biological Activity
6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of 4-oxoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The objective of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₇F₂N₃O₃
- Molecular Weight : 249.19 g/mol
- CAS Number : 70032-28-9
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Antiviral Activity
Studies have also suggested that this compound possesses antiviral properties. It has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis. The specific pathways involved remain under investigation, but initial findings indicate potential efficacy against RNA viruses.
Anticancer Potential
Recent research has explored the anticancer properties of this compound. In vitro studies have revealed that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. Notably, it has shown effectiveness against breast and lung cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid synthesis.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells.
- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had a superior antimicrobial profile compared to traditional antibiotics.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the anticancer effects of the compound were assessed in vivo using murine models. The results demonstrated a significant reduction in tumor size when treated with the compound compared to controls.
Q & A
Q. What are the standard synthetic routes for 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by fluorination and methyl group introduction. A critical intermediate is ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which undergoes hydrolysis and methylation. For example, fluorination steps often use trifluoroacetic anhydride or halogen exchange agents under controlled temperatures (70–100°C) to achieve regioselectivity .
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Key techniques include:
- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., dihedral angles between the quinoline core and carboxylic acid group) .
- NMR : NMR identifies fluorine substitution patterns, while NMR confirms methyl and carboxylic proton environments .
- IR spectroscopy : Validates carbonyl (C=O) stretches (~1700 cm) and carboxylic acid O-H bonds (~2500–3000 cm) .
Q. How is this compound utilized as a derivatizing reagent in analytical chemistry?
It acts as a fluorescence-enhancing probe for amino compounds. The carboxylic acid group reacts with primary amines to form stable amide bonds, while the difluoro-quinoline core amplifies fluorescence intensity (λ = 320 nm, λ = 400 nm). Optimal derivatization occurs at pH 8.5–9.0 using borate buffer .
Q. What are the primary biological activities associated with this compound?
Structural analogs exhibit antimicrobial and antitumor properties. The 6,7-difluoro substitution enhances bacterial DNA gyrase inhibition (MIC = 0.5–2 μg/mL against E. coli and S. aureus), while the methyl group at position 1 improves pharmacokinetic stability .
Advanced Research Questions
Q. How can the fluorination step in synthesis be optimized to improve yield and purity?
Key strategies include:
Q. What factors contribute to contradictions in reported antimicrobial activity data?
Discrepancies arise from:
- Assay conditions : Variations in pH (e.g., acidic media reduce bioavailability) or agar composition.
- Bacterial strain specificity : Gram-negative strains show higher sensitivity due to outer membrane permeabilization by the carboxylic acid group .
- Substituent effects : Methyl vs. ethyl groups at position 1 alter lipophilicity (logP differences of 0.3–0.5) .
Q. How do structural modifications at the 1-methyl and 3-carboxylic acid positions influence fluorescence properties?
- 1-Methyl group : Enhances electron-donating effects, increasing quantum yield by 30% compared to ethyl analogs.
- 3-Carboxylic acid : Conjugation with the quinoline ring stabilizes the excited state, shifting emission maxima by 10–15 nm .
Q. What chromatographic methods are effective for resolving impurities in this compound?
Q. How does the compound interact with bacterial DNA gyrase at the molecular level?
Molecular docking studies show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
